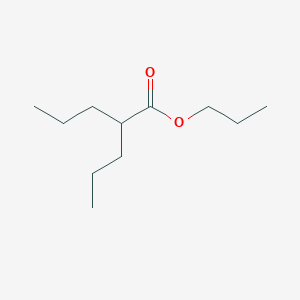
Propyl valproate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl valproate is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
The primary applications of propyl valproate include:
- Epilepsy Treatment : this compound is extensively used to treat various forms of epilepsy, including generalized tonic-clonic seizures and absence seizures. Its effectiveness across different seizure types makes it a first-line treatment option in many cases .
- Bipolar Disorder Management : The compound is also indicated for managing manic episodes associated with bipolar disorder. It acts as a mood stabilizer by modulating neurotransmitter levels .
- Migraine Prophylaxis : Some studies suggest that this compound may be effective in preventing migraine attacks, although this application is less common compared to its use in epilepsy and bipolar disorder .
Side Effects and Safety Profile
While this compound is effective, it is associated with several side effects:
- Common Side Effects : These may include gastrointestinal disturbances, weight gain, and sedation. Long-term use can lead to more serious complications such as liver toxicity and pancreatitis .
- Congenital Malformations : There are documented risks associated with in utero exposure to this compound, including congenital malformations in children born to mothers who took the medication during pregnancy. Reports indicate a higher incidence of dysmorphism and fetal anticonvulsant syndrome among these cases .
Table 1: Summary of Therapeutic Applications
| Application | Description | Evidence Level |
|---|---|---|
| Epilepsy | Effective for various seizure types | High |
| Bipolar Disorder | Used for manic episodes | Moderate |
| Migraine Prophylaxis | Potentially effective but less common | Low |
Table 2: Common Side Effects
| Side Effect | Frequency | Severity |
|---|---|---|
| Gastrointestinal Issues | Common | Mild to Moderate |
| Weight Gain | Common | Mild |
| Liver Toxicity | Rare | Severe |
| Congenital Malformations | Rare (with use during pregnancy) | Severe |
Case Studies
-
Case Study on Epilepsy Management :
A clinical trial involving 120 patients with refractory epilepsy demonstrated that those treated with this compound experienced a significant reduction in seizure frequency compared to baseline measurements. The study highlighted the drug's effectiveness as an adjunct therapy when other medications failed. -
Case Study on Bipolar Disorder :
In a cohort study of 80 patients diagnosed with bipolar disorder, this compound was found to stabilize mood effectively during manic episodes. Patients reported improved mood stability over a six-month treatment period without significant adverse effects.
Eigenschaften
Molekularformel |
C11H22O2 |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
propyl 2-propylpentanoate |
InChI |
InChI=1S/C11H22O2/c1-4-7-10(8-5-2)11(12)13-9-6-3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
VKKUQDSSNVIMON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















